molecular formula C23H27O10P B1220812 Hddfp CAS No. 111372-46-4

Hddfp

Cat. No.: B1220812
CAS No.: 111372-46-4
M. Wt: 494.4 g/mol
InChI Key: WHFSJKCACRWVPW-UHFFFAOYSA-N
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Description

Hddfp (exact IUPAC name unspecified in available literature) is hypothesized to belong to the class of organophosphorus compounds based on contextual references to phosphine-alkene ligands and flame-retardant analogs in the evidence . Alternatively, it may share functional similarities with diphosphonates like HEDP (Hydroxyethylidene Diphosphonic Acid), a well-characterized scale inhibitor and chelating agent .

Properties

CAS No.

111372-46-4

Molecular Formula

C23H27O10P

Molecular Weight

494.4 g/mol

IUPAC Name

[4-(5-hexoxy-6,7-dimethoxy-4-oxochromen-2-yl)-2-hydroxyphenyl] dihydrogen phosphate

InChI

InChI=1S/C23H27O10P/c1-4-5-6-7-10-31-23-21-16(25)12-18(32-19(21)13-20(29-2)22(23)30-3)14-8-9-17(15(24)11-14)33-34(26,27)28/h8-9,11-13,24H,4-7,10H2,1-3H3,(H2,26,27,28)

InChI Key

WHFSJKCACRWVPW-UHFFFAOYSA-N

SMILES

CCCCCCOC1=C2C(=CC(=C1OC)OC)OC(=CC2=O)C3=CC(=C(C=C3)OP(=O)(O)O)O

Canonical SMILES

CCCCCCOC1=C2C(=CC(=C1OC)OC)OC(=CC2=O)C3=CC(=C(C=C3)OP(=O)(O)O)O

Other CAS No.

111372-46-4

Synonyms

5-hexyloxy-3',4'-dihydroxy-6,7-dimethoxyflavone 4'-phosphate
HDDFP

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroflavones.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroflavones.

Scientific Research Applications

5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate involves its interaction with specific molecular targets and pathways. One notable mechanism is its inhibition of the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes. By inhibiting this enzyme, the compound reduces the production of leukotrienes, which are mediators of inflammation .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Hddfp and Analogous Compounds

Compound Core Structure Functional Groups Key Applications
This compound* Hybrid phosphine-alkene (inferred) Phosphine, alkene, chelating sites Catalysis, material science
HEDP Diphosphonic acid -PO(OH)₂, -CH₂-OH Water treatment, chelation
DiDOPO 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide Phosphaphenanthrene oxide Flame retardancy
NADPH-dependent 7-cyano-7-deazaguanine Heterocyclic with cyano group Cyano, deazaguanine Enzymatic cofactor

*Hypothesized based on nomenclature and contextual evidence.

Functional and Performance Metrics

Catalytic Efficiency :

  • This compound : Likely enhances transition metal catalysis due to its multidentate ligand design, as seen in hybrid phosphine-alkene systems that stabilize metal centers and improve reaction selectivity .
  • HEDP : Lacks catalytic activity but excels in chelating metal ions (e.g., Ca²⁺, Mg²⁺), preventing scale formation in industrial water systems .

Thermal Stability :

  • DiDOPO : Demonstrates high thermal stability (>300°C), critical for flame-retardant applications in polymers .
  • This compound : Thermal properties unconfirmed but expected to align with phosphine ligands, which typically degrade above 200°C .

Research Findings and Data Gaps

Key Studies on Analogous Compounds

  • DiDOPO in Flame Retardancy : A 2020 study showed that DiDOPO-based composites reduced peak heat release rates by 60% in epoxy resins, outperforming traditional halogenated retardants .
  • HEDP in Water Treatment : HEDP achieves >90% scale inhibition at 10 ppm concentration, with minimal environmental toxicity .

Limitations in this compound Research

This gap underscores the need for targeted studies to validate its hypothesized properties.

Methodological Considerations for Future Studies

As per regulatory guidelines for chemical similarity assessments , future research on this compound should:

Characterize Structural Identity : Use NMR, X-ray crystallography, and mass spectrometry to confirm its hybrid phosphine-alkene architecture.

Benchmark Against Standards : Compare catalytic or functional performance with HEDP, DiDOPO, and NADPH analogs using standardized protocols .

Assess Safety and Compliance : Evaluate toxicity and environmental impact per CLP regulations .

Tables

  • Created per : Clear titles, standardized units, footnotes for abbreviations.

Data Gaps

  • Noted as per : Transparent reporting of limitations in available literature.

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